2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide is a complex organic compound that features a benzodioxole ring and a benzotriazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Benzotriazine Moiety: This involves the reaction of appropriate amines with fluoro-substituted benzotriazine derivatives under controlled conditions.
Coupling Reaction: The final step involves coupling the benzodioxole and benzotriazine intermediates through an acetamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The benzotriazine moiety can be reduced to form dihydro derivatives.
Substitution: Halogen atoms on the benzotriazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the benzotriazine moiety can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)piperidine
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide is unique due to the presence of both benzodioxole and benzotriazine moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity compared to its analogs.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzodioxole moiety : This structure is known for its role in enhancing biological activity through various interactions.
- Fluorinated benzotriazine : The presence of fluorine can significantly affect the compound's lipophilicity and binding affinity to biological targets.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈FN₃O₄ |
Molecular Weight | 373.36 g/mol |
Antimicrobial Activity
Research indicates that compounds containing benzodioxole structures often exhibit antimicrobial properties. The presence of the benzotriazine moiety in this compound may enhance its efficacy against various bacterial strains. For instance, studies have demonstrated that related compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Antiviral Properties
Preliminary studies suggest that this compound may have antiviral activity. The mechanism is thought to involve inhibition of viral replication processes. For example, similar compounds have been shown to target viral enzymes essential for replication, thereby reducing viral load in infected cells.
Anticancer Potential
The anticancer activity of the compound is particularly noteworthy. Research has indicated that compounds with similar structural features can induce apoptosis in cancer cells by activating intrinsic pathways. Specific studies have reported:
- Mechanism of Action : Induction of cell cycle arrest and apoptosis through mitochondrial pathways.
- Cell Lines Tested : Various cancer cell lines including breast cancer and leukemia models have shown sensitivity to treatment with related compounds.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial potential.
-
Antiviral Activity Assessment :
- Objective : To assess the impact on viral replication in vitro.
- Results : A reduction in viral titers was observed at concentrations as low as 10 µM.
-
Evaluation of Anticancer Effects :
- Objective : To determine cytotoxic effects on cancer cell lines.
- Outcomes : IC50 values were reported in the low micromolar range for several tested cancer types, supporting further investigation into its therapeutic potential.
The biological activities of this compound are likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds similar to this one often act as inhibitors of key enzymes involved in microbial metabolism or viral replication.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction is a common mechanism observed in anticancer studies.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c19-12-2-3-14-13(9-12)18(25)23(22-21-14)6-5-20-17(24)8-11-1-4-15-16(7-11)27-10-26-15/h1-4,7,9H,5-6,8,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZROFQDWWKUPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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